molecular formula C10H5Cl2NOS2 B8778611 (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B8778611
M. Wt: 290.2 g/mol
InChI Key: JMNPBVGLEZGPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a heterocyclic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms. The compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2,3-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound is known to inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylene-oxazoline
  • 5-(2,3-Dichlorophenyl)-2-furylmethylene-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the thioxo group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H5Cl2NOS2

Molecular Weight

290.2 g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H5Cl2NOS2/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15)

InChI Key

JMNPBVGLEZGPIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=S)S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,3-dichlorobenzaldehyde (4.6 g, mmoles), rhodanine (3.5 g, 25 mmoles), sodium acetate (7.5 g, 91 mmoles), and acetic acid (40 ml) is stirred under an inert atmosphere and heated to reflux. After 2.5 hours the mixture is stirred into ice-water (250 ml) and the precipitate is filtered off, rinsed three times with water and dried. Recrystallization from methanol gave the pure product (2.9 g), mp 203°-204° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two

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